3-sulfooxybenzoic acid
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Overview
Description
3-Hydroxybenzoic acid-3-O-sulphate is an organic compound belonging to the class of phenylsulfates. It is a conjugate of 3-hydroxybenzoic acid and sulphate. This compound is known for its strong acidic properties and is often found in various biological systems, including human urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxybenzoic acid-3-O-sulphate can be synthesized from 3-hydroxybenzoic acid through sulfonation. The process involves the reaction of 3-hydroxybenzoic acid with sulfuric acid or sulfur trioxide to introduce the sulphate group .
Industrial Production Methods: In an industrial setting, the preparation of 3-sulfooxybenzoic acid typically involves the use of oleum (a solution of sulfur trioxide in sulfuric acid) to sulfonate 3-hydroxybenzoic acid. The reaction is carried out at elevated temperatures, usually around 100°C, to ensure complete sulfonation .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybenzoic acid-3-O-sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulphate group back to a hydroxyl group.
Substitution: The sulphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include various oxidized derivatives of 3-hydroxybenzoic acid.
Reduction: The primary product is 3-hydroxybenzoic acid.
Substitution: Depending on the substituent, various substituted benzoic acids can be formed.
Scientific Research Applications
3-Hydroxybenzoic acid-3-O-sulphate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-sulfooxybenzoic acid involves its interaction with various molecular targets and pathways. As a phenylsulfate, it can donate a hydron to acceptor molecules, acting as a Bronsted acid. This property allows it to participate in various biochemical reactions, including those involving enzymes and other proteins .
Comparison with Similar Compounds
3-Hydroxybenzoic Acid: The parent compound without the sulphate group.
4-Hydroxybenzoic Acid-4-O-Sulphate: A similar compound with the sulphate group in a different position.
2-Hydroxybenzoic Acid-2-O-Sulphate: Another isomer with the sulphate group in the ortho position.
Uniqueness: 3-Hydroxybenzoic acid-3-O-sulphate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the sulphate group influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6O6S |
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Molecular Weight |
218.19 g/mol |
IUPAC Name |
3-sulfooxybenzoic acid |
InChI |
InChI=1S/C7H6O6S/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12) |
InChI Key |
MZYPOJMKJHCOQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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